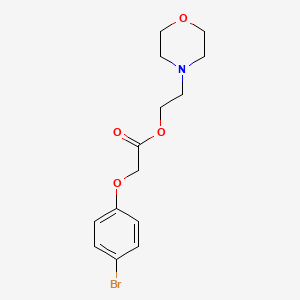
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. Moclobemide is a selective and reversible inhibitor of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A increases the concentration of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Wirkmechanismus
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate works by inhibiting the activity of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, this compound increases the concentration of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Biochemical and physiological effects:
This compound has been shown to increase the concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter concentration helps to alleviate symptoms of depression and anxiety. This compound has also been shown to have minimal effects on other neurotransmitters, such as acetylcholine, which may help to reduce side effects commonly associated with other antidepressant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has several advantages for use in lab experiments. It is a selective and reversible inhibitor of MAO-A, which makes it a useful tool for studying the role of MAO-A in various physiological and pathological processes. This compound has also been shown to have minimal effects on other neurotransmitters, which may help to reduce confounding effects in experiments. However, one limitation of this compound is that it has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate. One area of interest is the potential use of this compound in the treatment of Parkinson's disease. This compound may help to alleviate symptoms such as depression and anxiety in Parkinson's patients, and further research is needed to determine its efficacy in this population. Another area of interest is the use of this compound in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance their antidepressant effects. Finally, further research is needed to determine the long-term safety and efficacy of this compound, particularly in comparison to other antidepressant drugs.
Synthesemethoden
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate is synthesized from 4-bromophenol and ethyl chloroacetate, followed by reaction with morpholine and sodium hydroxide. The final product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it may help to alleviate symptoms such as depression and anxiety.
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWBFFGCEHXKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
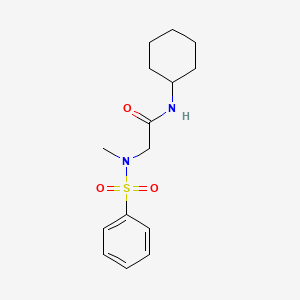
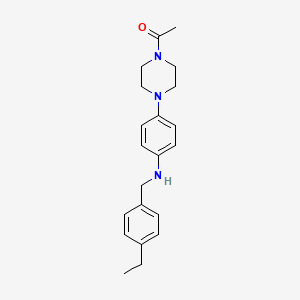
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)
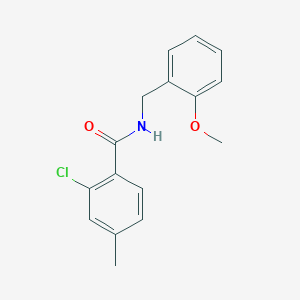
![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)

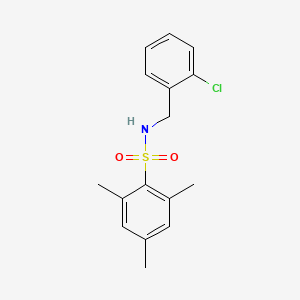
![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
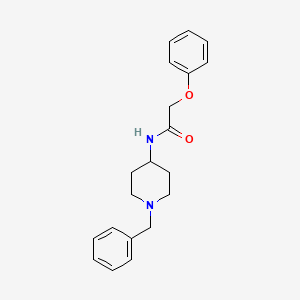
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)
